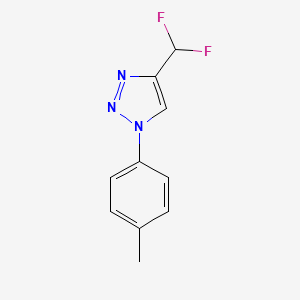
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group and a 4-methylphenyl group attached to the triazole ring
Preparation Methods
The synthesis of 1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition, to form the triazole ring. The difluoromethyl and 4-methylphenyl groups are introduced through subsequent functionalization reactions.
Reaction Conditions: The cycloaddition reaction is usually carried out under mild conditions, often in the presence of a copper catalyst. The functionalization reactions may require specific reagents and conditions, such as the use of difluoromethylating agents and appropriate solvents.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes and optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1H-1,2,3-Triazole, 4-(difluoromethyl)-1-(4-methylphenyl)- can be compared with other similar compounds, such as:
1H-1,2,3-Triazole, 4-(methyl)-1-(4-methylphenyl)-: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
1H-1,2,3-Triazole, 4-(chloromethyl)-1-(4-methylphenyl)-: The presence of a chloromethyl group instead of a difluoromethyl group may lead to variations in reactivity and applications.
1H-1,2,3-Triazole, 4-(trifluoromethyl)-1-(4-methylphenyl)-: The trifluoromethyl group may impart different electronic and steric effects compared to the difluoromethyl group, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
CAS No. |
916151-15-0 |
|---|---|
Molecular Formula |
C10H9F2N3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(4-methylphenyl)triazole |
InChI |
InChI=1S/C10H9F2N3/c1-7-2-4-8(5-3-7)15-6-9(10(11)12)13-14-15/h2-6,10H,1H3 |
InChI Key |
OZVOGVGISOQABN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


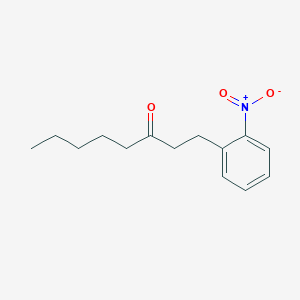
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
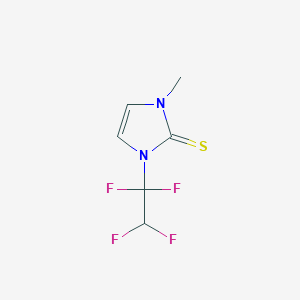
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
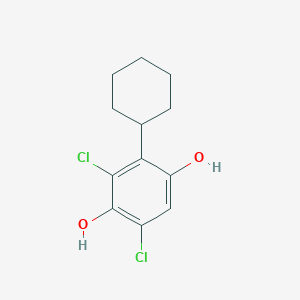
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)

![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
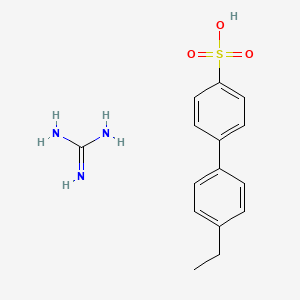
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
